1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione
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Description
1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14BrFN4O3 and its molecular weight is 457.259. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
- Research on similar compounds indicates advancements in synthesis methods. For instance, a study by Candan et al. (2001) presented the crystal structure of a related quinazoline compound, highlighting the importance of structural analysis in chemical research (Candan et al., 2001).
- Another study by Kefayati et al. (2012) utilized an acidic ionic liquid in the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, demonstrating the efficiency of new catalysis systems in synthesis processes (Kefayati et al., 2012).
Photostability and Fluorescence
- Bojinov and Panova (2007) synthesized novel fluorophores, including benzo[de]isoquinoline-1,3-dione derivatives, showing enhanced photostability, which could be relevant for similar compounds in photophysical studies (Bojinov & Panova, 2007).
- Zhang et al. (2020) developed chemosensors based on naphthalimide derivatives, indicating the potential of similar quinazoline compounds in sensor technology and fluorescence-based applications (Zhang et al., 2020).
Potential in Drug Synthesis and Biological Evaluation
- The study by Sirgamalla and Boda (2019) on novel benzo[de]isoquinoline-1,3(2H)-dione derivatives evaluated their antibacterial and antifungal activity, suggesting the potential of related quinazoline compounds in pharmaceutical research (Sirgamalla & Boda, 2019).
- Research by Sebastian et al. (2015) on tetra-hydroquinazoline-2,4-dione explored its vibrational spectroscopic properties, which could be critical for understanding similar compounds' pharmacological properties (Sebastian et al., 2015).
Properties
IUPAC Name |
1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclopropylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O3/c21-14-9-11(5-8-15(14)22)18-23-17(29-24-18)10-25-16-4-2-1-3-13(16)19(27)26(20(25)28)12-6-7-12/h1-5,8-9,12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLJXMBUORBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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